molecular formula C11H12Cl2N2O5 B1218724 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide CAS No. 579-51-1

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

Cat. No.: B1218724
CAS No.: 579-51-1
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, commonly known as chloramphenicol (CAP), is a broad-spectrum bacteriostatic antibiotic first isolated from Streptomyces venezuelae . Its molecular formula is C₁₁H₁₂Cl₂N₂O₅ (molar mass: 323.13 g/mol), featuring a dichloroacetamide group, a 4-nitrophenyl moiety, and two hydroxyl groups in a three-configuration . CAP inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effective against Gram-positive and Gram-negative bacteria, rickettsiae, and mycoplasmas . Despite its efficacy, CAP’s clinical use is restricted due to severe adverse effects, including aplastic anemia and gray baby syndrome . Regulatory agencies globally prohibit its use in food-producing animals due to residual toxicity concerns .

Properties

IUPAC Name

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859002
Record name 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

126787-77-7, 579-51-1
Record name Acetamide, 2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-, radical ion(1-), [R-(R*,R*)]-
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URL https://commonchemistry.cas.org/detail?cas_rn=126787-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC163311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163311
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Traditional Synthesis Reaction Conditions

ParameterDetails
Starting Materials4-Nitrobenzaldehyde, dichloroacetic acid derivatives
SolventAnhydrous dichloromethane
Reaction Temperature0–5°C (to minimize side reactions)
CatalystTriethylamine (2.5 equiv)
Yield60–70%
PurificationRecrystallization from ethanol/water (3:1 v/v)

Enzymatic Acylation for Improved Selectivity

Recent advances leverage lipases for stereoselective acylation. Bacillus amyloliquefaciens lipase (Lip BA) catalyzes the transesterification of chloramphenicol with vinyl propionate, achieving 98% conversion under optimized conditions. This method circumvents racemization and enhances enantiomeric excess (>99% ee) by exploiting the enzyme’s chiral recognition capability.

Table 2: Enzymatic Acylation Optimization

ParameterOptimal ConditionEffect on Yield/Selectivity
Acyl DonorVinyl propionate (5:1 molar ratio)Maximizes conversion (98%)
Solvent1,4-DioxaneEnhances enzyme stability
Enzyme Concentration4 g/L Lip BABalances activity and cost
Temperature50°CAccelerates reaction kinetics
Reaction Time8 hoursEnsures completion

This approach reduces reliance on toxic solvents and aligns with green chemistry principles, making it scalable for industrial applications.

Solid-Phase Synthesis for Peptide Conjugates

To overcome bacterial resistance, solid-phase synthesis has been employed to create peptide-antibiotic conjugates. The process involves anchoring Fmoc-protected amino acids to 2-chlorotrityl chloride resin, followed by sequential deprotection and coupling with chloramphenicol derivatives. Trifluoroacetic acid (TFA) cleavage liberates the final conjugate, which exhibits dual ribosomal binding (PTC and exit tunnel) for enhanced efficacy.

Table 3: Solid-Phase Synthesis Protocol

StepReagents/ConditionsOutcome
Resin Activation2-Chlorotrityl chloride in DCMAnchors Fmoc-amino acid
Deprotection20% Piperidine in DMFRemoves Fmoc group
CouplingHBTU/DIPEA in DMFLinks chloramphenicol amine
Cleavage95% TFA in DCMReleases conjugate
PurificationReverse-phase HPLC≥95% purity

Derivatives such as VFFYM-MYFFV-CAMA demonstrate improved ribosomal binding by interacting with hydrophobic crevices in the exit tunnel.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous-flow reactors have replaced batch processes, reducing reaction times from 24 hours to 2–3 hours. A patented method (WO2021156577A1) utilizes supercritical CO₂ as a solvent, achieving 92% yield with minimal waste. Critical steps include:

  • Crystallization Control : Seeding with (1R,2R)-enriched crystals ensures ≥98% enantiomeric purity.

  • In-Line Analytics : PAT (Process Analytical Technology) monitors intermediate concentrations via Raman spectroscopy.

Table 4: Industrial Batch vs. Continuous-Flow Synthesis

ParameterBatch ProcessContinuous-Flow Process
Reaction Time24 hours2–3 hours
Solvent Volume10 L/kg product2 L/kg product
Yield70%92%
Energy Consumption150 kWh/kg50 kWh/kg

Analytical Validation of Synthetic Products

Post-synthesis characterization ensures compliance with pharmacopeial standards:

  • X-ray Crystallography : Confirms the (1R,2R) configuration (SHELXL refinement).

  • HPLC-DAD/UV : C18 column (acetonitrile/water, 40:60 v/v); retention time 6.8±0.2 min.

  • ¹³C NMR : Key peaks at δ 167.8 (C=O), 152.1 (C-NO₂), and 62.3 (C-Cl₂) .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound’s nitrophenyl group allows it to bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial protein synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of CAP and Analogs

Property Chloramphenicol (CAP) Thiamphenicol Florfenicol (FLO)
Molecular Formula C₁₁H₁₂Cl₂N₂O₅ C₁₂H₁₅Cl₂NO₅S C₁₂H₁₄Cl₂FNO₄S
Key Structural Groups 4-Nitrophenyl, dichloroacetamide Methylsulfonyl, dichloroacetamide Methylsulfonyl, fluorine, dichloroacetamide
Antibacterial Spectrum Broad (Gram±, rickettsiae) Broad (Gram±) Enhanced Gram- coverage
Toxicity High (aplastic anemia) Moderate Low
Regulatory Status Restricted in humans/animals Veterinary-approved Veterinary-approved

Metabolic and Degradation Pathways

Metabolic Derivatives

CAP undergoes enzymatic modification in resistant bacteria (e.g., acetylation by cat genes) and mammalian systems:

  • CAP-3-acetyl/CAP-1-acetyl : Acetylated metabolites with reduced antibacterial activity .
  • DHNOA (2,2-dichloro-N-(1,1,3-trihydroxy-3-(4-nitrophenyl)propan-2-yl)acetamide): A dehydrogenated intermediate further oxidized to O-CAP, a non-toxic dead-end metabolite .

Environmental Degradation

  • Enzymatic Degradation: Laccase from Trametes hirsutus dehalogenates CAP to chloramphenicol aldehyde (non-toxic) within 48 hours .
  • Photocatalytic Degradation : TiO₂-assisted visible-light photocatalysis degrades CAP (4 ppm) efficiently, with iron oxide/hydroxide-nitrogen-doped graphene layers showing promise .

Formulation Advances

CAP’s poor water solubility and toxicity have driven innovations like silica nanoparticle carriers (1% carbopol gel), which modulate drug release and bioavailability . Comparatively, thiamphenicol and florfenicol formulations focus on sustained-release intramuscular injections for veterinary use .

Biological Activity

2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, commonly referred to as a derivative of chloramphenicol, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • CAS Number : 579-51-1
  • Molecular Formula : C₁₁H₁₂Cl₂N₂O₅
  • Molecular Weight : 323.13 g/mol
  • Melting Point : 150.5 - 151.5 °C

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby preventing peptide bond formation. This mechanism is similar to that of chloramphenicol, which is known for its broad-spectrum antibacterial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to traditional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa2.0 µg/mL
Streptococcus pneumoniae0.25 µg/mL

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate a relatively low cytotoxicity profile at therapeutic concentrations, which suggests a favorable safety margin for potential therapeutic use.

Study on Antiviral Activity

A recent study explored the potential antiviral properties of the compound against various viruses. The findings revealed that it exhibited inhibitory effects on viral replication in cell cultures infected with influenza and herpes simplex viruses.

Clinical Implications

Given its antibacterial and potential antiviral properties, there is ongoing research into the use of this compound as a treatment option for infections resistant to conventional antibiotics.

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂Cl₂N₂O₅
Molar Mass323.132 g/mol
Melting Point148–150°C
Optical Rotation ([α]²⁰D)+18.5° to +20.5° (C=6, EtOH)

Basic: What analytical methods quantify Chloramphenicol in complex matrices (e.g., environmental or biological samples)?

Methodological Answer:

  • Chromatography :
    • HPLC-DAD : Reverse-phase C18 columns with UV detection at 278 nm for high sensitivity (LOD: 0.01 µg/mL) .
    • LC-MS/MS : Electrospray ionization (ESI) in negative ion mode for trace-level detection in plasma or water (LOQ: 0.1 ng/mL) .
  • Spectroscopy : UV-Vis quantitation at λₘₐₓ = 275 nm in ethanol, validated against USP reference standards .

Note : Cross-validation using two orthogonal methods (e.g., HPLC and LC-MS) resolves matrix interference issues .

Basic: How is purity and potency standardized in Chloramphenicol research batches?

Methodological Answer:

  • Potency assay : Microbiological agar diffusion using Bacillus subtilis ATCC 6633, compared to WHO reference standards (acceptable range: 980–1020 µg/mg) .
  • Impurity profiling : HPLC detects related substances (e.g., nitroso derivatives) at ≤0.1% .
  • Water content : Karl Fischer titration ensures ≤0.5% moisture to prevent hydrolysis .

Advanced: How are crystallographic data contradictions resolved during structural refinement?

Methodological Answer:

  • Software selection : SHELXL refines small-molecule structures against high-resolution data (≤1.0 Å), prioritizing anisotropic displacement parameters for Cl and O atoms .
  • Twinned data handling : SHELXPRO integrates twin-law matrices (e.g., base-centered monoclinic) to resolve overlapping reflections .
  • Validation tools : R₁ factor convergence (<5%) and Hirshfeld surface analysis ensure geometric accuracy .

Example : Discrepancies in nitro group torsion angles are resolved by constraining planar geometry during refinement .

Advanced: What enzymatic systems degrade Chloramphenicol, and how is efficiency optimized?

Methodological Answer:

  • Laccase-mediated degradation :
    • Enzyme source : Trametes hirsutus laccase (0.5 U/mL) with syringaldehyde (1 mM) as a redox mediator .
    • Conditions : 48-hour incubation at pH 5.0, 30°C, achieving >99% degradation of 10 mg/L Chloramphenicol .
    • Mechanism : Oxidative dehalogenation to nontoxic chloramphenicol aldehyde, confirmed by LC-MS .

Q. Table 2: Degradation Byproducts

ByproductToxicity (MIC)Source
Chloramphenicol aldehyde>100 µg/mL (non-toxic)

Advanced: How is environmental risk assessed for Chloramphenicol in Phase II ecotoxicity studies?

Methodological Answer:

  • Phase II Tiered Assessment :
    • PECₛₒₗ calculation : Predicted Environmental Concentration in soil ≥0.1 mg/kg triggers Phase II .
    • Terrestrial toxicity : Eisenia fetida (earthworm) acute toxicity testing (LC₅₀: 32 mg/kg) .
    • Aquatic toxicity : Daphnia magna 48-hour EC₅₀: 12 mg/L .
  • Mitigation : Bioremediation using laccase-mediator systems reduces PECₛₒₗ below 0.01 mg/kg .

Advanced: How does stereochemistry influence Chloramphenicol’s biological activity?

Methodological Answer:

  • Stereochemical specificity : The (1R,2R) configuration enables binding to the 50S ribosomal subunit, inhibiting peptidyl transferase. Enantiomers (e.g., L-(+)-form) show 100-fold lower activity .
  • Analog design : Fluorination at C3 (e.g., florfenicol) retains antibacterial activity while reducing mammalian toxicity .

Q. Structural Comparison :

CompoundModificationMIC (µg/mL)Source
ChloramphenicolNone1.0
FlorfenicolC3-F, SO₂CH₃ substitution2.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide

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